

In-Depth Technical Guide: Physical and Chemical Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)-2-methylpyrimidine

Cat. No.: B061294

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Dimethoxymethyl)-2-methylpyrimidine**. The document details its chemical identity, physicochemical characteristics, and available spectral data. It also explores its stability, reactivity, and potential biological significance based on the known activities of related pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering critical data for the handling, characterization, and further investigation of this compound.

Chemical Identity and Structure

4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

Identifier	Value
IUPAC Name	4-(dimethoxymethyl)-2-methylpyrimidine
CAS Number	175277-33-5[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ [1]
Molecular Weight	168.19 g/mol [1]
InChI	InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3
InChIKey	VDXHJWMLYFVGDL-UHFFFAOYSA-N[1]
SMILES	<chem>CC1=NC=CC(=N1)C(OC)OC</chem>

Physicochemical Properties

The physicochemical properties of **4-(Dimethoxymethyl)-2-methylpyrimidine** are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
Physical State	Liquid or solid	Sigma-Aldrich
Appearance	Colorless to light yellow liquid	ChemicalBook
Boiling Point	119 °C (predicted)	ChemicalBook
Density	1.1 ± 0.1 g/cm ³	Finetech Industry Limited
Flash Point	72.8 ± 13.4 °C	Finetech Industry Limited
pKa	1.40 ± 0.31 (predicted)	ChemicalBook
XlogP	0.3 (predicted)	PubChem[2]

Synthesis and Purification

General Synthetic Approach

While a specific detailed experimental protocol for the synthesis of **4-(Dimethoxymethyl)-2-methylpyrimidine** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from general methods for pyrimidine synthesis and acetal formation. A common method for synthesizing substituted pyrimidines involves the condensation of a β -dicarbonyl compound or its equivalent with an amidine.

A likely precursor for **4-(Dimethoxymethyl)-2-methylpyrimidine** is 2-methylpyrimidine-4-carbaldehyde. The target compound can then be synthesized through the acetalization of this aldehyde.

Proposed Experimental Protocol: Acetalization of 2-Methylpyrimidine-4-carbaldehyde

This protocol is adapted from general procedures for the formation of acetals from aldehydes using acid catalysis.[3]

Materials:

- 2-Methylpyrimidine-4-carbaldehyde
- Methanol (anhydrous)
- Hydrochloric acid (catalytic amount) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate (saturated solution)
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrimidine-4-carbaldehyde in an excess of anhydrous methanol.
- Add a catalytic amount of hydrochloric acid to the solution.

- Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
- Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.
- Remove the excess methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **4-(Dimethoxymethyl)-2-methylpyrimidine**.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

Caption: Proposed workflow for the synthesis of **4-(Dimethoxymethyl)-2-methylpyrimidine**.

Spectral Data

While specific spectral data is not widely published, chemical suppliers like ChemicalBook list the availability of ^1H NMR, ^{13}C NMR, IR, and MS spectra for this compound.[4] The expected spectral features are discussed below based on the compound's structure.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-(Dimethoxymethyl)-2-methylpyrimidine** is expected to show the following signals:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
Methyl protons (CH ₃) at C2	Singlet	~2.5
Methoxyl protons (OCH ₃)	Singlet	~3.4
Acetal proton (CH)	Singlet	~5.5
Pyrimidine ring protons	Doublet and Doublet of doublets	~7.0 - 8.8

The exact chemical shifts and coupling constants for the pyrimidine ring protons would depend on the specific electronic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display signals corresponding to each unique carbon atom in the molecule.

Carbon Atom	Approximate Chemical Shift (ppm)
Methyl carbon (CH ₃) at C2	~25
Methoxyl carbons (OCH ₃)	~55
Acetal carbon (CH)	~100
Pyrimidine ring carbons	~120 - 170

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key characteristic peaks are expected in the following regions:

Functional Group	Vibration	Approximate Wavenumber (cm ⁻¹)
C-H (sp ³)	Stretch	2850-3000
C-H (aromatic)	Stretch	3000-3100[5]
C=N, C=C (pyrimidine ring)	Stretch	1400-1600[5]
C-O (acetal)	Stretch	1050-1150

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (168.19). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the cleavage of the dimethoxymethyl group. Predicted m/z values for common adducts are available in databases like PubChem.[2]

Reactivity and Stability

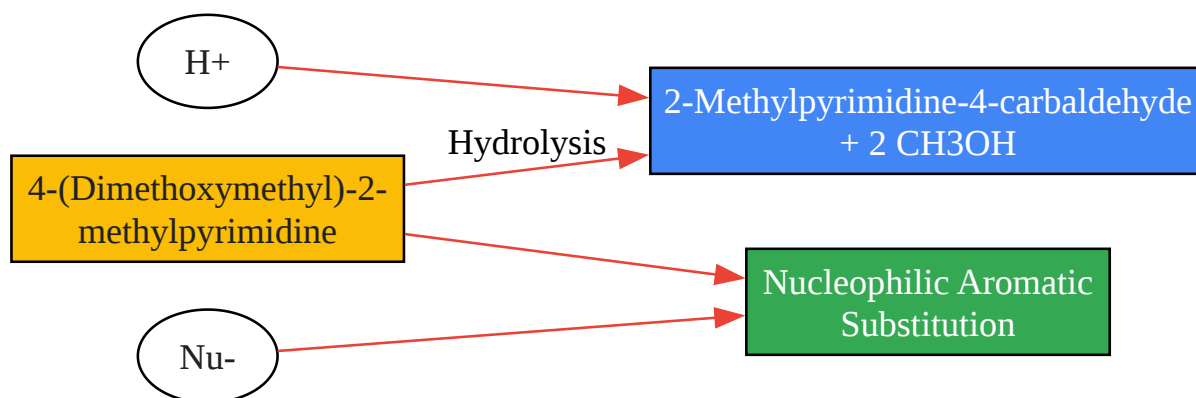
Stability

4-(Dimethoxymethyl)-2-methylpyrimidine is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from incompatible materials. The dimethoxymethyl group, being an acetal, is sensitive to acidic conditions and can undergo hydrolysis back to the corresponding aldehyde. Therefore, contact with strong acids should be avoided to maintain the integrity of the compound.

Reactivity

- **Hydrolysis:** The acetal functional group is the most reactive site under acidic conditions, leading to the formation of 2-methylpyrimidine-4-carbaldehyde and two equivalents of methanol. This reaction is typically reversible.
- **Nucleophilic and Electrophilic Attack:** The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh

conditions. The nitrogen atoms of the pyrimidine ring can act as nucleophiles and can be alkylated or protonated.



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Caption: Key reactivity pathways of **4-(Dimethoxymethyl)-2-methylpyrimidine**.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **4-(Dimethoxymethyl)-2-methylpyrimidine** itself, the pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The presence of the pyrimidine ring suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under mild conditions to allow for further chemical modifications. This makes the compound a versatile building block for creating a library of pyrimidine derivatives for biological screening. For instance, the aldehyde functionality can be used in reactions such as reductive amination to introduce various amine-containing side chains, potentially leading to compounds with interesting pharmacological profiles.

Given that many pyrimidine derivatives are known to interact with various cellular signaling pathways, it is plausible that derivatives of **4-(Dimethoxymethyl)-2-methylpyrimidine** could also exhibit such activities. Further research, including biological screening and cytotoxicity assays, would be necessary to explore the potential of this compound and its derivatives in drug discovery.

Safety and Handling

Based on available safety data for similar compounds, **4-(Dimethoxymethyl)-2-methylpyrimidine** should be handled with care in a well-ventilated area. It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative with potential as a versatile building block in medicinal chemistry. This guide has summarized its known physical and chemical properties, proposed a synthetic route, and outlined its expected spectral characteristics and reactivity. The lack of extensive published data on this specific compound highlights the opportunity for further research to fully characterize its properties and explore its potential applications in the development of novel biologically active molecules.

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